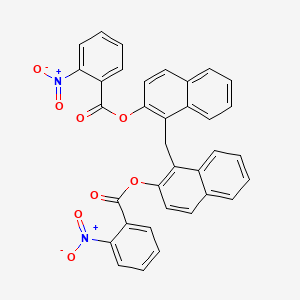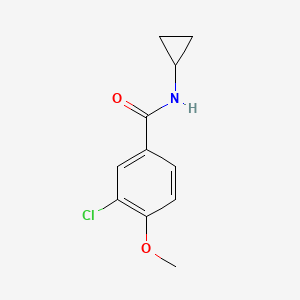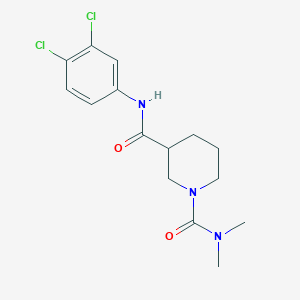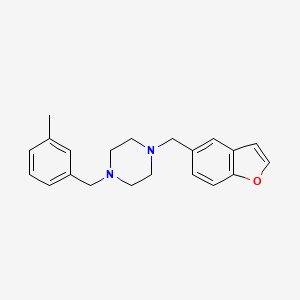
methylenedi-1,2-naphthalenediyl bis(2-nitrobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylenedi-1,2-naphthalenediyl bis(2-nitrobenzoate), commonly known as MNBD, is a chemical compound that belongs to the class of nitrobenzoates. It is a yellow crystalline powder that is used in scientific research for its various applications. MNBD is synthesized by the reaction of 1,2-naphthoquinone with 2-nitrobenzyl bromide in the presence of a base.
Aplicaciones Científicas De Investigación
MNBD has various applications in scientific research. It is used as a fluorescent probe for the detection of thiols and other nucleophiles. MNBD is also used as a redox sensor for the detection of reactive oxygen species. It has been used to study the mechanism of action of various enzymes such as peroxidases and cytochrome P450. MNBD has also been used in the development of new drugs for the treatment of cancer and other diseases.
Mecanismo De Acción
MNBD acts as a redox sensor by undergoing a reduction reaction in the presence of reactive oxygen species. The reduced form of MNBD emits a green fluorescence that can be detected using a fluorescence spectrophotometer. MNBD also acts as a fluorescent probe for the detection of thiols and other nucleophiles. The mechanism of action involves the nucleophilic attack of the thiol group on the nitrobenzoate moiety, which results in the cleavage of the nitro group and the formation of a fluorescent product.
Biochemical and Physiological Effects
MNBD has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. MNBD has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNBD has several advantages for lab experiments. It is a highly sensitive and selective fluorescent probe for the detection of thiols and other nucleophiles. It is also a redox sensor for the detection of reactive oxygen species. MNBD is easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, MNBD has some limitations. It is sensitive to light and air, which can affect its stability. MNBD also has a short half-life, which limits its use in long-term experiments.
Direcciones Futuras
MNBD has several potential future directions. It can be used in the development of new drugs for the treatment of cancer and other diseases. MNBD can also be used in the development of new fluorescent probes for the detection of thiols and other nucleophiles. It can be used in the development of new redox sensors for the detection of reactive oxygen species. MNBD can also be used in the study of the mechanism of action of various enzymes and proteins. Further research is needed to explore the full potential of MNBD in scientific research.
Conclusion
In conclusion, MNBD is a chemical compound that has various applications in scientific research. It is synthesized by the reaction of 1,2-naphthoquinone with 2-nitrobenzyl bromide in the presence of a base. MNBD is used as a fluorescent probe for the detection of thiols and other nucleophiles, a redox sensor for the detection of reactive oxygen species, and in the development of new drugs for the treatment of cancer and other diseases. MNBD has several advantages and limitations for lab experiments, and several potential future directions for scientific research.
Métodos De Síntesis
The synthesis of MNBD involves the reaction of 1,2-naphthoquinone with 2-nitrobenzyl bromide in the presence of a base. The reaction takes place in an organic solvent such as acetonitrile or dimethylformamide. The product is obtained as a yellow crystalline powder that is purified by recrystallization.
Propiedades
IUPAC Name |
[1-[[2-(2-nitrobenzoyl)oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H22N2O8/c38-34(26-13-5-7-15-30(26)36(40)41)44-32-19-17-22-9-1-3-11-24(22)28(32)21-29-25-12-4-2-10-23(25)18-20-33(29)45-35(39)27-14-6-8-16-31(27)37(42)43/h1-20H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIYCALORAVHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5[N+](=O)[O-])OC(=O)C6=CC=CC=C6[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H22N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5439016.png)

![7-(cyclopentylcarbonyl)-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5439024.png)
![2-(4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5439027.png)

![N-ethyl-N-[(3-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5439038.png)
![4-chloro-N-[1-(4-ethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5439047.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5439049.png)

![methyl 2-(3-bromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5439052.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-4-isopropyl-1,2,3-thiadiazole](/img/structure/B5439053.png)
![1-methyl-1'-[morpholin-4-yl(oxo)acetyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5439059.png)
![3-{[(4-fluorophenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5439061.png)
